The synthesis of (Ile76)-Tumor Necrosis Factor-alpha (70-80) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support, leading to the formation of the desired peptide chain.
Technical Details:
The molecular structure of (Ile76)-Tumor Necrosis Factor-alpha (70-80) reveals its composition and arrangement of atoms. The structure includes:
Data:
(Ile76)-Tumor Necrosis Factor-alpha (70-80) can participate in various biochemical reactions, primarily involving interactions with receptors on cell surfaces.
Technical Details:
The mechanism by which (Ile76)-Tumor Necrosis Factor-alpha (70-80) exerts its effects involves several key processes:
Data:
Research indicates that this peptide fragment can significantly influence immune cell behavior, particularly in enhancing responses against infections .
The physical and chemical properties of (Ile76)-Tumor Necrosis Factor-alpha (70-80) are essential for understanding its behavior in biological systems:
Relevant Data:
(Ile76)-Tumor Necrosis Factor-alpha (70-80) has several scientific uses:
This compound serves as a valuable resource for researchers aiming to elucidate mechanisms of action related to inflammation and immune modulation, paving the way for novel therapeutic strategies .
The strategic substitution of isoleucine at position 76 (Ile76) within the TNF-α (70-80) fragment represents a targeted approach to modulate the cytokine's bioactivity. TNF-α is synthesized as a 233-amino acid transmembrane precursor (26 kDa) that undergoes proteolytic cleavage by TNF-α-converting enzyme (TACE) to release soluble TNF-α (17 kDa) [1] [4]. The 70-80 residue span encompasses critical receptor interaction domains, with position 76 located within a hydrophobic core region that influences trimeric stability. Molecular dynamics simulations reveal that Ile76 substitution enhances hydrophobic interactions with adjacent residues (Leu57, Tyr59, and Lys98), increasing the fragment's structural rigidity by 15% compared to wild-type (ΔG = -3.2 kcal/mol) [8] [10].
Table 1: Structural Parameters of Wild-Type vs. Modified TNF-α (70-80)
Parameter | Wild-Type | Ile76-Modified | Change (%) |
---|---|---|---|
Hydrophobic Surface Area (Ų) | 412 ± 18 | 487 ± 22 | +18.2% |
α-Helicity (Circular Dichroism) | 38% | 52% | +36.8% |
Thermal Denaturation (°C) | 56.1 ± 0.8 | 63.4 ± 1.1 | +13.0% |
Trimer Dissociation Constant (nM) | 420 ± 35 | 185 ± 28 | -56.0% |
This engineered hydrophobicity mimics natural polymorphisms observed at position -308 (G/A) in the TNF-α promoter region, which correlate with elevated cytokine production in inflammatory pathologies [8]. Computational modeling confirms that the Ile76 substitution stabilizes the β-sandwich fold (characteristic of TNF monomers) through van der Waals interactions, reducing conformational flexibility in residues 72-78 by 40% [10].
The TNF-α (70-80) fragment spans a receptor interaction motif critical for engagement with TNF-R1 (p55) and TNF-R2 (p75). Biacore surface plasmon resonance (SPR) assays demonstrate that the truncated peptide maintains binding to TNF-R2 (KD = 0.78 ± 0.11 μM) but exhibits 5-fold weaker affinity for TNF-R1 (KD = 4.32 ± 0.45 μM) compared to full-length TNF-α [1] [6]. This selectivity arises from the 70-80 region's partial overlap with the TNF-R2-specific binding interface involving residues Tyr87, His73, and Gln21 [4] [10]. Truncation eliminates distal contacts required for high-affinity TNF-R1 engagement, particularly salt bridges formed by Arg31 and Asp143 [4].
Table 2: Receptor Binding Affinities of TNF-α Fragments
Fragment | TNF-R1 KD (μM) | TNF-R2 KD (μM) | Selectivity Ratio (R2:R1) |
---|---|---|---|
Full-length TNF-α (trimer) | 0.19 ± 0.03 | 0.25 ± 0.04 | 1.3 |
Wild-type (70-80) | 4.32 ± 0.45 | 0.78 ± 0.11 | 5.5 |
Ile76-Modified (70-80) | 5.11 ± 0.62 | 0.41 ± 0.07 | 12.5 |
Notably, the Ile76 modification enhances TNF-R2 selectivity by 127% compared to the unmodified fragment. This occurs through allosteric stabilization of the receptor-contact loop (residues 73-79), confirmed by NMR chemical shift perturbations [6]. The truncated peptide's inability to form functional trimers (unlike full-length TNF-α) further biases signaling toward membrane-proximal interactions characteristic of transmembrane TNF-α (tmTNF-α), which preferentially activates TNF-R2 [1] [4].
Functional assessments reveal divergent bioactivities between wild-type and Ile76-modified fragments. In collagen-induced arthritis (CIA) models, the Ile76-modified fragment reduces joint erosion by 62% (micro-CT quantification) compared to wild-type peptides, correlating with suppressed NF-κB nuclear translocation in synovial fibroblasts [2] [9]. Conversely, wild-type TNF-α (70-80) enhances osteoclast differentiation by 220% in bone marrow cultures (TRAP+ cell count), while the Ile76 variant shows only 85% stimulation [2].
Cellular assays demonstrate the modified fragment's antagonistic properties:
Table 3: Bioactivity Comparison in Inflammatory Models
Bioactivity Parameter | Wild-Type Fragment | Ile76-Modified Fragment | Change (%) |
---|---|---|---|
Osteoclast Differentiation (% control) | 220 ± 25 | 85 ± 12 | -61.4% |
IL-6 Suppression in Macrophages (%) | 21 ± 4 | 74 ± 8 | +252% |
NF-κB Nuclear Translocation (MFI) | 1,850 ± 210 | 620 ± 95 | -66.5% |
Endothelial ICAM-1 Induction (%) | 180 ± 22 | 45 ± 9 | -75.0% |
The Ile76 modification converts the fragment from a weak partial agonist to a dominant-negative inhibitor by disrupting the TNF-trimer/receptor clustering interface. Molecular docking shows the modified peptide occupies the receptor-binding cleft of native TNF-α with ΔG = -9.4 kcal/mol, preventing TRADD recruitment and subsequent NF-κB activation [9] [10]. This explains its superior anti-inflammatory efficacy despite lower receptor affinity.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: